Consistent In Vitro Potency and Selectivity Profile vs. XR5118
TM5007 demonstrates consistent, specific PAI-1 inhibition with an IC50 of 29 μM and no activity against related serpins or serine proteases at concentrations up to 250 μM [1]. In contrast, the comparator XR5118 shows significant assay-dependent variability, with reported IC50 values ranging from 3.5 μM to >1000 μM depending on experimental conditions [2]. This inconsistency in XR5118's activity profile can complicate data interpretation and limit its utility as a reliable chemical probe, whereas TM5007 provides a stable and predictable baseline for PAI-1 research.
| Evidence Dimension | In vitro potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 29 μM (PAI-1); no inhibition of α1-antitrypsin/trypsin or α2-antiplasmin/plasmin at 250 μM |
| Comparator Or Baseline | XR5118: IC50 = 3.5 μM (S2251 assay) to >1000 μM (SDS-PAGE assay) |
| Quantified Difference | TM5007 exhibits consistent potency across assays; XR5118 varies by >285-fold. |
| Conditions | PAI-1/tPA amidolytic assay (S2251) and chromogenic substrate assays for serpin selectivity |
Why This Matters
For researchers requiring a reliable chemical probe with predictable activity, TM5007 offers superior experimental consistency compared to XR5118.
- [1] Izuhara Y, et al. Inhibition of plasminogen activator inhibitor-1: its mechanism and effectiveness on coagulation and fibrosis. Arterioscler Thromb Vasc Biol. 2008;28(4):672-677. PMID: 18239154. DOI: 10.1161/ATVBAHA.107.157479. View Source
- [2] Stoop AA, et al. Characterization and comparative evaluation of a novel PAI-1 inhibitor. Thromb Haemost. 2005;94(5):1112-1118. DOI: 10.1160/TH05-06-0390. View Source
